molecular formula C7H7ClN2O B13504306 1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one

1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one

Cat. No.: B13504306
M. Wt: 170.59 g/mol
InChI Key: PCQFZMNWMHNQBR-UHFFFAOYSA-N
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Description

1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one is a chemical compound with the molecular formula C7H7ClN2O and a molecular weight of 170.6 g/mol . It is characterized by the presence of an amino group, a chlorine atom, and a pyridine ring, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one typically involves the reaction of 6-amino-2-chloropyridine with acetyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is employed in the study of enzyme inhibitors and receptor binding studies.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

    Industry: The compound is utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino and chlorine groups in the compound allow it to bind to enzymes and receptors, modulating their activity. This binding can inhibit or activate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Amino-6-chloropyridin-3-yl)ethan-1-one: Similar structure but with different positional isomers.

    1-(6-Bromopyridin-3-yl)ethan-1-one: Contains a bromine atom instead of chlorine.

    1-(6-Chloropyridin-3-yl)ethan-1-one: Lacks the amino group.

Uniqueness

1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one is unique due to the presence of both amino and chlorine groups on the pyridine ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

1-(6-amino-2-chloropyridin-3-yl)ethanone

InChI

InChI=1S/C7H7ClN2O/c1-4(11)5-2-3-6(9)10-7(5)8/h2-3H,1H3,(H2,9,10)

InChI Key

PCQFZMNWMHNQBR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=C(C=C1)N)Cl

Origin of Product

United States

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